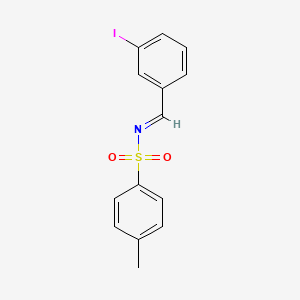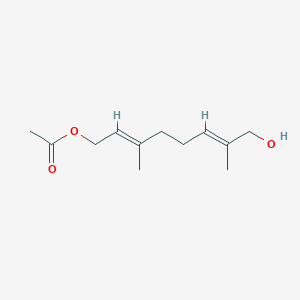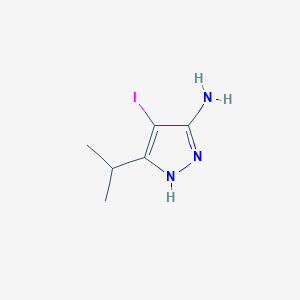![molecular formula C13H17N3O B13650430 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide typically involves the reaction of 5-methylindole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acetic anhydride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as a biochemical probe to investigate various biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including mood regulation and cognitive function .
Comparación Con Compuestos Similares
2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide can be compared with other similar compounds, such as:
Tryptamine: A naturally occurring monoamine alkaloid that shares a similar indole structure but lacks the acetamide group.
Serotonin: A neurotransmitter with a similar indole structure, but with a hydroxyl group at the 5-position and an aminoethyl side chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17) |
Clave InChI |
CTRFFSOROZJNRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


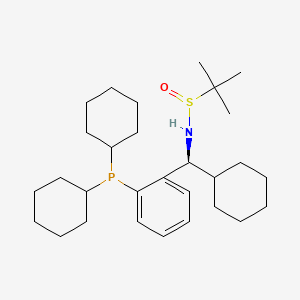
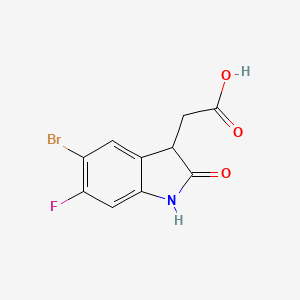
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
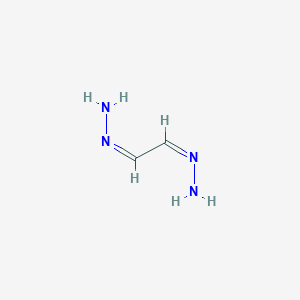

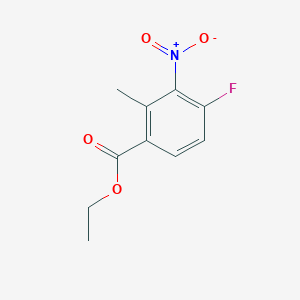
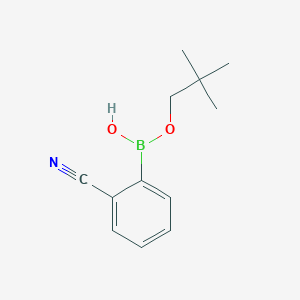
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
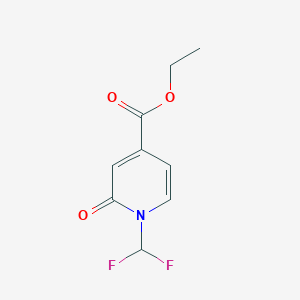
![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
